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molecular formula C12H9ClN2O B8797690 6-chloro-N-phenylpyridine-3-carboxamide

6-chloro-N-phenylpyridine-3-carboxamide

Cat. No. B8797690
M. Wt: 232.66 g/mol
InChI Key: DFFRJEHSYRUIAU-UHFFFAOYSA-N
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Patent
US08324385B2

Procedure details

6-Chloro-N-phenyl-nicotinamide was prepared from aniline and 6-chloronicotinoyl chloride following a procedure similar to the one described in the synthesis of 6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide, above. The product was isolated after precipitation out of small volume of CH2Cl2 with hexanes. HRMS m/z calcd for C12H9N2OCl [M+H]+: 233.0476. Found: 233.0476
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1.ClC1C=CC(C(Cl)=O)=CN=1.[Cl:18][C:19]1[CH:35]=[CH:34][C:22]([C:23]([NH:25][C:26]2[CH:31]=[CH:30][C:29](I)=[C:28](C)[CH:27]=2)=[O:24])=[CH:21][N:20]=1>>[Cl:18][C:19]1[CH:35]=[CH:34][C:22]([C:23]([NH:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:24])=[CH:21][N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Two
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)I)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated
CUSTOM
Type
CUSTOM
Details
after precipitation out of small volume of CH2Cl2 with hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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